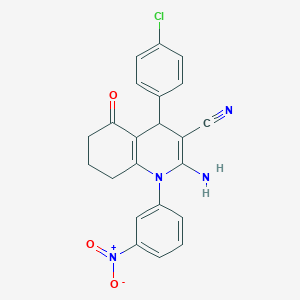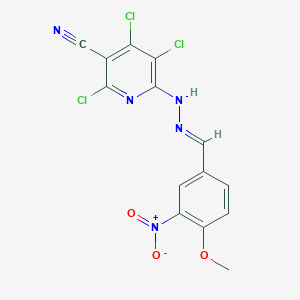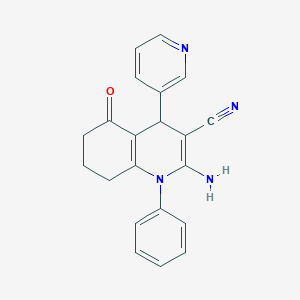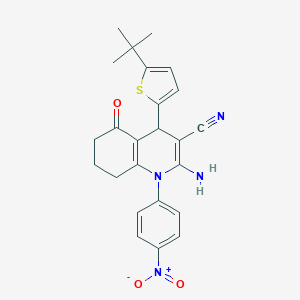![molecular formula C15H14N2S2 B387715 2-[(E)-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE](/img/structure/B387715.png)
2-[(E)-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiophene ring, which is a five-membered ring containing sulfur, and a benzothiophene moiety.
Preparation Methods
The synthesis of 2-[(E)-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE can be achieved through a Knoevenagel condensation reaction. This involves the reaction of 3-methylthiophene-2-carbaldehyde with malononitrile in the presence of a base such as piperidine in ethanol. The reaction mixture is stirred for 1-2 hours and then cooled to room temperature, resulting in the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbon-nitrogen double bond can be reduced to form the corresponding amine.
Scientific Research Applications
2-[(E)-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its unique structural features.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The benzothiophene moiety can also interact with DNA, potentially leading to changes in gene expression. These interactions can result in various biological effects, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar compounds include other thiophene and benzothiophene derivatives. For example:
2-[(E)-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]AMINO]PHENOL: This compound has a similar structure but lacks the tetrahydrobenzothiophene moiety.
2-CYANO-N’-[(E)-(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE: This compound has a cyano group and an acetohydrazide moiety instead of the benzothiophene ring. The uniqueness of 2-[(E)-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE lies in its combination of the thiophene and benzothiophene rings, which provides it with distinct chemical and biological properties
Properties
Molecular Formula |
C15H14N2S2 |
|---|---|
Molecular Weight |
286.4g/mol |
IUPAC Name |
2-[(E)-(3-methylthiophen-2-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C15H14N2S2/c1-10-6-7-18-14(10)9-17-15-12(8-16)11-4-2-3-5-13(11)19-15/h6-7,9H,2-5H2,1H3/b17-9+ |
InChI Key |
MWMOPMXVZIDAKF-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/C2=C(C3=C(S2)CCCC3)C#N |
SMILES |
CC1=C(SC=C1)C=NC2=C(C3=C(S2)CCCC3)C#N |
Canonical SMILES |
CC1=C(SC=C1)C=NC2=C(C3=C(S2)CCCC3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({4-{[(3,4-Dimethylphenyl)imino]methyl}-2-nitrophenyl}sulfanyl)-6-nitro-1,3-benzothiazole](/img/structure/B387633.png)


![2-Amino-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B387639.png)

![(4Z)-1-(2-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B387642.png)

![3-{4-[(3-Methylphenyl)imino]-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl}benzoic acid](/img/structure/B387645.png)
![(4Z)-1-(4-chlorophenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B387646.png)
![2-[(biphenyl-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B387647.png)
![N-(3-methylphenyl)-N-[1-(2-methylphenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]amine](/img/structure/B387649.png)

![N-(2,4-dichlorobenzylidene)-N-{1-[1-(3-methylphenyl)-1H-tetraazol-5-yl]cyclohexyl}amine](/img/structure/B387653.png)
![N-benzyl-N-{2-[benzyl(2-thienylcarbonyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B387654.png)
